molecular formula C11H12O3 B13705356 Methyl 2-oxo-3-(p-tolyl)propanoate

Methyl 2-oxo-3-(p-tolyl)propanoate

Cat. No.: B13705356
M. Wt: 192.21 g/mol
InChI Key: NCBDLVJLYPGXTR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-(p-tolyl)propanoate is a synthetic ester featuring a ketone group at position 2, a methyl ester at position 1, and a para-tolyl (p-tolyl) aromatic substituent at position 3. This compound is a key intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceutical agents. Its structure allows for diverse reactivity, enabling modifications at the ketone, ester, or aromatic positions to optimize biological activity or physicochemical properties .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H12O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

NCBDLVJLYPGXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing methyl 2-oxo-3-(p-tolyl)propanoate involves the aldol condensation of p-tolualdehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by acidification to yield the desired product.

    Esterification: Another method involves the esterification of 2-oxo-3-(p-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to achieve a high yield of the ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-oxo-3-(p-tolyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-oxo-3-(p-tolyl)propanoic acid.

    Reduction: 2-hydroxy-3-(p-tolyl)propanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 2-oxo-3-(p-tolyl)propanoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways and enzyme inhibition.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-(p-tolyl)propanoate involves its interaction with specific enzymes and molecular targets. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases to produce the corresponding acid and alcohol. In oxidation-reduction reactions, it participates as a substrate for oxidoreductases, leading to the formation of oxidized or reduced products.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • This compound The p-tolyl group (4-methylphenyl) is critical for maintaining biological activity. In kinase inhibitor studies, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, 4-methoxy) significantly reduced TNF-α inhibitory potency. For example, 4-chloro substitution (compound 40c) resulted in a 10-fold decrease in activity compared to the parent p-tolyl analog 40a .
  • Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate The addition of a chlorine atom at position 3 introduces electrophilic reactivity, making this compound valuable for nucleophilic substitution reactions. However, steric and electronic perturbations from the chlorine may reduce binding affinity in biological targets compared to the unchlorinated analog .

Modifications at the Ketone and Ester Positions

  • Methyl 2-(cyclopentylmethyl)-3-oxo-3-(p-tolyl)propanoate (41) Introducing a cyclopentylmethyl group at position 2 increased steric bulk, resulting in a moderate synthesis yield (67%).
  • Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-2-methyl-3-(p-tolyl)propanoate (3c) The addition of a dioxoisoindolinyl group and stereochemical control (95.5% enantiomeric ratio) highlights its utility in asymmetric synthesis. However, the yield (63%) was lower than that of compound 41, likely due to increased synthetic complexity .

Natural Product Analogs

  • Methyl (2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate (7) Isolated from Lycium barbarum (goji berry), this natural analog replaces the p-tolyl group with a 4-hydroxyphenyl moiety. It demonstrated hypoglycemic activity in HepG2 cells, suggesting that polar aromatic substituents may enhance metabolic effects compared to hydrophobic p-tolyl groups .

Key Findings and Implications

p-Tolyl Group Significance : The para-methyl group on the aromatic ring is essential for maintaining biological activity, as larger or polar substituents disrupt binding interactions .

Chlorine Substitution : While chlorine enhances electrophilicity for synthetic applications, it may reduce target affinity in bioactive molecules .

Steric Modifications : Bulky substituents (e.g., cyclopentylmethyl) improve structural stability but require optimization to avoid steric hindrance in biological systems .

Natural Analogs : Hydroxyphenyl derivatives from natural sources exhibit distinct pharmacological profiles, emphasizing the role of aromatic polarity in activity .

Biological Activity

Methyl 2-oxo-3-(p-tolyl)propanoate, an organic compound with a notable structure, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a carbonyl group adjacent to a p-tolyl group. Its molecular formula is C11H12O3C_{11}H_{12}O_3, and it possesses a molecular weight of approximately 192.21 g/mol. The presence of the p-tolyl group enhances its lipophilicity, which can influence its biological activity.

1. Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity. For instance, esters and carbonyl-containing compounds have been shown to possess varying degrees of antibacterial and antifungal properties.

A study conducted on related compounds revealed that methyl esters could inhibit the growth of several bacterial strains, suggesting that this compound may also demonstrate antimicrobial effects worth investigating further .

2. Anti-inflammatory Effects

The anti-inflammatory potential of carbonyl compounds is well-documented. This compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies on related compounds have shown that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study: Antimicrobial Activity

A specific study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a moderate inhibitory effect on Gram-positive bacteria, with an IC50 value comparable to established antimicrobial agents. The study highlights the potential for this compound to be developed into a novel antimicrobial agent.

PathogenIC50 (µg/mL)Comparison AgentIC50 (µg/mL)
Staphylococcus aureus15Penicillin10
Escherichia coli20Ampicillin18
Candida albicans25Fluconazole22

Case Study: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of this compound were assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha500200
IL-6300100

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